molecular formula C8H8BrN3 B15072912 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B15072912
M. Wt: 226.07 g/mol
InChI Key: AKYGSSUWKYQVAG-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a bromoacetyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.

    Reduction: 3-Amino-7-methylimidazo[1,2-a]pyridine.

    Substitution: 3-Amino-6-substituted-7-methylimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The presence of the bromo group can enhance its binding affinity to certain enzymes or receptors, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Amino-5-bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Amino-6-chloro-7-methylimidazo[1,2-a]pyridine

Uniqueness

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of the amino, bromo, and methyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,10H2,1H3

InChI Key

AKYGSSUWKYQVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)N

Origin of Product

United States

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